(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a benzodioxole moiety and a thiazolidinone ring, which are connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that the compound may have anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and induce apoptosis in cancer cells. The benzodioxole moiety is believed to play a crucial role in its biological activity by facilitating interactions with specific protein targets.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the thiazolidinone ring.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBEAPNPMOYEM-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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